2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate
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Overview
Description
2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
The synthesis of 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate involves several steps. The initial step typically includes the formation of the benzodiazepine core, which can be achieved through the cyclization of aminobenzophenones Industrial production methods often utilize continuous flow chemistry to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neuronal membranes and decreased neuronal excitability .
Comparison with Similar Compounds
Compared to other benzodiazepines, 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate has a unique structure that includes a piperidine and carbodithioate group. This structural difference may contribute to its distinct pharmacological profile and potential applications. Similar compounds include:
Diazepam: Known for its anxiolytic and anticonvulsant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Oxazepam: Commonly prescribed for anxiety and insomnia.
These compounds share the benzodiazepine core but differ in their substituent groups, which influence their pharmacological effects and therapeutic uses.
Properties
Molecular Formula |
C24H26N4OS2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[2-[(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)amino]-2-oxoethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C24H26N4OS2/c1-17-22(18-10-4-2-5-11-18)23(26-20-13-7-6-12-19(20)25-17)27-21(29)16-31-24(30)28-14-8-3-9-15-28/h2,4-7,10-13,22H,3,8-9,14-16H2,1H3,(H,26,27,29) |
InChI Key |
OMKFIWWDQJFIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC(=S)N4CCCCC4 |
Origin of Product |
United States |
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